5-Boc-5-azaspiro[2.5]octane
Overview
Description
5-Boc-5-azaspiro[2The compound is characterized by a spirocyclic structure containing a bicyclic azaspiro moiety linked to a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Boc-5-azaspiro[2.5]octane-1-carboxylic acid typically involves the annulation of a cyclopentane ring and a four-membered ring . The synthetic routes employ readily available starting materials and conventional chemical transformations with minimal chromatographic purifications . One common method involves the use of tert-butyl 5-azaspiro[2.5]octane-1-carboxylate as a precursor.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Boc-5-azaspiro[2.5]octane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted azaspiro compounds .
Scientific Research Applications
5-Boc-5-azaspiro[2.5]octane-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored as a scaffold for drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Boc-5-azaspiro[2.5]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity . The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may have diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Azaspiro[2.5]octane-1,5-dicarboxylic acid: Similar spirocyclic structure but with an additional carboxylic acid group.
2-Azaspiro[3.4]octane: Different ring size and structure, leading to different chemical properties and reactivity.
Uniqueness
5-Boc-5-azaspiro[2.5]octane-1-carboxylic acid is unique due to its specific spirocyclic structure and the presence of a tert-butoxycarbonyl protecting group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
tert-butyl 5-azaspiro[2.5]octane-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-11(2,3)15-10(14)13-8-4-5-12(9-13)6-7-12/h4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJFWXWWTQTWEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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